![molecular formula C8H16N2 B2809726 3-Methyl-octahydropyrrolo[1,2-a]piperazine CAS No. 1092297-90-9](/img/structure/B2809726.png)
3-Methyl-octahydropyrrolo[1,2-a]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-octahydropyrrolo[1,2-a]piperazine is a chemical compound with the CAS Number: 65556-33-4 . It has a molecular weight of 168.2 and is also known by the IUPAC name 3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione .
Molecular Structure Analysis
The InChI code for 3-Methyl-octahydropyrrolo[1,2-a]piperazine is 1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11) . This indicates the presence of a pyrrolopyrazine ring in the molecule.Physical And Chemical Properties Analysis
3-Methyl-octahydropyrrolo[1,2-a]piperazine is a powder with a melting point of 153-156 degrees Celsius . and is stored at room temperature .Aplicaciones Científicas De Investigación
1. Potential in Parkinson's Disease Treatment
3-Methyl-octahydropyrrolo[1,2-a]piperazine derivatives have shown promise in the treatment of Parkinson's disease. A study demonstrated that certain analogs of this compound exhibit high affinity and selectivity for the adenosine A2A receptor, a target in Parkinson's disease therapy. Some compounds in this category also exhibited improved metabolic stability and efficacy in rodent models of Parkinson's disease (Peng et al., 2004).
2. Antidepressant and Antianxiety Properties
Compounds derived from 3-Methyl-octahydropyrrolo[1,2-a]piperazine have been synthesized and tested for their antidepressant and antianxiety activities. In studies using albino mice, some of these compounds significantly reduced immobility times, indicating potential antidepressant effects. Additionally, these compounds have shown significant antianxiety activity (Kumar et al., 2017).
3. Antiproliferative Activity Against Cancer
Derivatives of 3-Methyl-octahydropyrrolo[1,2-a]piperazine have been evaluated for their antiproliferative effects against various human cancer cell lines. Studies found that certain compounds exhibited significant activity against different cancer cell lines, highlighting their potential as anticancer agents (Mallesha et al., 2012).
4. Flame Retardant Applications
Research has explored the use of piperazine-phosphonates derivatives, which include 3-Methyl-octahydropyrrolo[1,2-a]piperazine, in flame retardant applications for cotton fabric. The thermal decomposition reactions of treated cotton fabric have been investigated to understand the efficacy of these compounds in enhancing fire resistance (Nguyen et al., 2014).
5. Anticonvulsant and Antimicrobial Activities
Synthesized derivatives of 3-Methyl-octahydropyrrolo[1,2-a]piperazine have been evaluated for their anticonvulsant and antimicrobial activities. Certain compounds showed promising results in in vivo tests for anticonvulsant activity and demonstrated efficacy against various bacterial and fungal strains (Aytemir et al., 2004).
6. Antibacterial Biofilm and Enzyme Inhibition
Novel derivatives of 3-Methyl-octahydropyrrolo[1,2-a]piperazine have been synthesized and tested for their inhibitory activities against bacterial biofilms and the MurB enzyme. These compounds showed effective antibacterial properties and were potent inhibitors of MurB, an enzyme involved in bacterial cell wall synthesis (Mekky & Sanad, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7-6-10-4-2-3-8(10)5-9-7/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUILOGVUGKBLHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCCC2CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-octahydropyrrolo[1,2-a]piperazine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

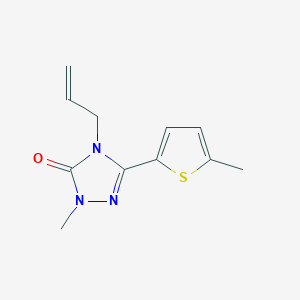
![(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2809644.png)
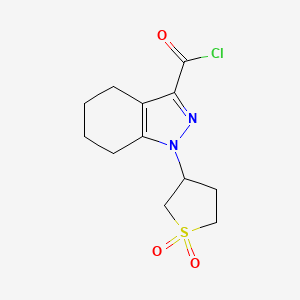
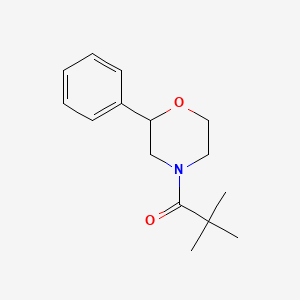
![4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2809647.png)
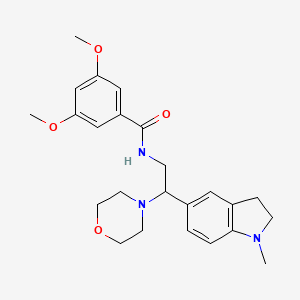
![Methyl({2-[(trimethylsilyl)oxy]ethyl})amine](/img/structure/B2809651.png)
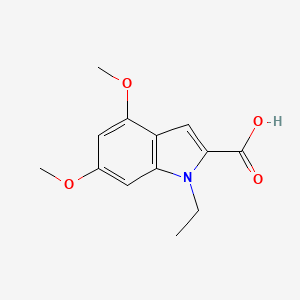
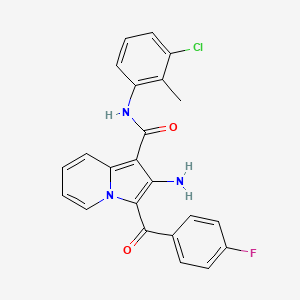
![2-(7-Methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2809655.png)
![1-(3-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2809659.png)
![1-[(2-Fluorophenyl)methyl]-2-propylbenzimidazole](/img/structure/B2809662.png)
![Tert-butyl 7-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2809665.png)
![N-[4-(1-Oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2809666.png)